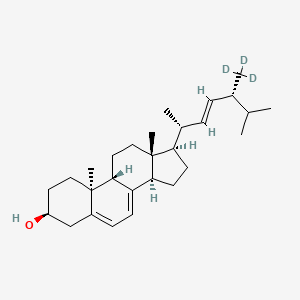

Lumisterol-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lumisterol-d3 is a stereoisomer of 7-dehydrocholesterol, produced through the photochemical transformation of 7-dehydrocholesterol induced by high doses of ultraviolet B radiation . It is a biologically active compound that has shown potential in various scientific and medical applications, particularly in photoprotection and anti-inflammatory activities .

Vorbereitungsmethoden

Lumisterol-d3 is synthesized through the photochemical transformation of 7-dehydrocholesterol under ultraviolet B radiation . This process involves the absorption of ultraviolet B radiation by 7-dehydrocholesterol, leading to the breaking of the bond between carbon 9 and carbon 10, and the subsequent formation of this compound . Industrial production methods typically involve controlled ultraviolet B irradiation of 7-dehydrocholesterol to ensure the efficient conversion to this compound .

Analyse Chemischer Reaktionen

Lumisterol-d3 undergoes several types of chemical reactions, including hydroxylation and photoisomerization . Common reagents used in these reactions include enzymes such as CYP11A1, which hydroxylates this compound to produce various hydroxyderivatives . Major products formed from these reactions include 20-hydroxylumisterol, 22-hydroxylumisterol, and 24-hydroxylumisterol .

Wissenschaftliche Forschungsanwendungen

Lumisterol-d3 has a wide range of scientific research applications. In chemistry, it is studied for its unique photochemical properties and its ability to undergo specific transformations under ultraviolet B radiation . In biology and medicine, this compound and its hydroxyderivatives have shown potential in photoprotection, anti-inflammatory, and anti-cancer activities . They have been found to protect human keratinocytes against ultraviolet B-induced damage and to inhibit the proliferation of melanoma cells . Additionally, this compound has been investigated for its potential role in inhibiting SARS-CoV-2 .

Wirkmechanismus

The mechanism of action of lumisterol-d3 involves its interaction with various intracellular receptors. This compound and its hydroxyderivatives function as inverse agonists of retinoic acid-related orphan receptors α and γ and interact with the non-genomic binding site of the vitamin D receptor . These interactions lead to the activation of nuclear receptors, including the vitamin D receptor, retinoic acid-related orphan receptors α and γ, and the aryl hydrocarbon receptor . These pathways are involved in the photoprotective and anti-inflammatory effects of this compound .

Vergleich Mit ähnlichen Verbindungen

Lumisterol-d3 is similar to other compounds such as vitamin D3 and tachysterol, which are also produced through the photochemical transformation of 7-dehydrocholesterol . this compound is unique in its specific interactions with intracellular receptors and its distinct photoprotective and anti-inflammatory properties . Other similar compounds include 7-dehydrocholesterol and its hydroxyderivatives .

Eigenschaften

Molekularformel |

C28H44O |

|---|---|

Molekulargewicht |

399.7 g/mol |

IUPAC-Name |

(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(E,2R,5R)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1/i3D3 |

InChI-Schlüssel |

DNVPQKQSNYMLRS-GCUWIAGOSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C)C(C)C |

Kanonische SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)

![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)

![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)

![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)

![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)